Product packaging for Methyl 1-methoxyisoquinoline-3-carboxylate(Cat. No.:CAS No. 1803570-85-5)

Methyl 1-methoxyisoquinoline-3-carboxylate

Cat. No.: B1430569
CAS No.: 1803570-85-5
M. Wt: 217.22 g/mol
InChI Key: BVXNQFARWJSEKN-UHFFFAOYSA-N
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Description

Methyl 1-methoxyisoquinoline-3-carboxylate (CAS 1803570-85-5) is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This methyl ester derivative of an isoquinoline carboxylic acid is characterized by its two methoxy groups and carboxylate moiety, which make it a valuable scaffold in synthetic and medicinal chemistry research . While the specific biological profile of this compound is still under investigation, its structural framework is of significant research interest. Pharmacological studies on structurally related 1-methoxyisoquinoline-3-carboxy compounds have indicated potential for local anesthetic and antispasmodic activity, suggesting this chemical class could be valuable for probing biological pathways . Furthermore, related quinoline-3-carboxylate derivatives are actively being researched as potent inhibitors of viral replication, such as against the Hepatitis B Virus (HBV), highlighting the potential of this structural motif in antiviral drug discovery . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key synthetic intermediate for the construction of more complex nitrogen-containing heterocycles or for structure-activity relationship (SAR) studies . It is typically supplied as a powder . Please refer to the Safety Data Sheet (SDS) for safe handling and storage recommendations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B1430569 Methyl 1-methoxyisoquinoline-3-carboxylate CAS No. 1803570-85-5

Properties

IUPAC Name

methyl 1-methoxyisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-11-9-6-4-3-5-8(9)7-10(13-11)12(14)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXNQFARWJSEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that methyl 1-methoxyisoquinoline-3-carboxylate exhibits several biological properties:

  • Antimicrobial Activity : Studies have shown that isoquinoline derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : Some isoquinoline compounds have demonstrated activity against various cancer cell lines, suggesting that this compound may also have anticancer effects .
  • Neuroprotective Effects : Isoquinolines are being explored for their neuroprotective capabilities, which may be useful in treating neurodegenerative diseases .

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological systems in diverse ways, leading to its exploration in pharmaceutical applications:

  • Drug Development : this compound is being investigated as a scaffold for designing new drugs targeting specific diseases, particularly in oncology and infectious diseases.
  • Biological Buffering Agent : It has been noted for its role as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular activities .

Materials Science Applications

In addition to its biological applications, this compound finds relevance in materials science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, enhancing material performance in various applications.
  • Nanotechnology : Research into the use of isoquinoline derivatives in nanomaterials is ongoing, with potential implications for electronics and energy storage solutions .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFindings
Ture et al. (2014)Demonstrated the synthesis of methyl 1-(tert-butoxycarbonylmethoxy)isoquinoline-3-carboxylate via the Heck reaction, highlighting its synthetic versatility .
American Elements (2024)Discussed potential applications across various fields including pharmaceuticals and materials science, emphasizing its role as a versatile chemical building block .
Biosynth (2024)Reported on its use as a buffering agent in biological systems, showcasing its utility in laboratory settings .

Mechanism of Action

The mechanism by which Methyl 1-methoxyisoquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Methyl 1-Methyl-β-Carboline-3-Carboxylate

Structural Features :

  • A tetrahydroisoquinoline derivative with a methyl group at position 1 and a methyl ester at position 3.
  • Fully aromatic β-carboline core (pyrido[3,4-b]indole system).

Key Data :

  • Melting Point : >200°C, indicating high thermal stability .
  • 1H-NMR (DMSO-d6) :
    • δ 2.85 (CH₃), 4.03 (COOCH₃), aromatic protons at δ 7.37–8.79, and a deshielded NH proton at δ 11.62 .
  • Synthesis : Oxidative dehydrogenation using potassium permanganate in DMF (71.3% yield) .

Comparison :

  • The methoxy group in Methyl 1-methoxyisoquinoline-3-carboxylate may enhance solubility in polar solvents compared to the methyl group in this analog.

Methyl 1-Cyclohexyl-6,7-Dimethoxy-3,4-Dihydroisoquinoline-3-Carboxylate

Structural Features :

  • Dihydroisoquinoline backbone with a cyclohexyl group at position 1 and two methoxy groups at positions 6 and 5.
  • Methyl ester at position 3 and partial saturation at the 3,4-position.

Key Data :

  • Crystallographic Parameters :
    • Bond lengths: C–O (1.520–1.524 Å), C–N (1.5204 Å) .
    • Bond angles: C5B–O4B–C19B (116.46°), C1B–N1B–C9B (116.15°) .
  • Stereochemistry: Chair conformation of the cyclohexyl group and planar arrangement of the dihydroisoquinoline ring .

Comparison :

  • Additional methoxy groups at positions 6 and 7 could enhance intermolecular interactions (e.g., hydrogen bonding) in crystal packing .

Ethyl 4-Oxo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate

Structural Features :

  • 4-Oxo-dihydroisoquinoline scaffold with an ethyl ester at position 2.

Key Data :

  • Not explicitly detailed in the evidence but inferred from naming conventions.

Comparison :

  • The ketone group at position 4 introduces a polar site for hydrogen bonding, differing from the methoxy group in this compound.
  • Ethyl ester vs. methyl ester may influence lipophilicity and metabolic stability.

Data Table: Comparative Properties of Isoquinoline Derivatives

Compound Name Substituents Molecular Weight* Melting Point (°C) Key Functional Groups Notable Spectral Features
This compound 1-OCH₃, 3-COOCH₃ ~247.25 N/A Methoxy, Ester Pending NMR/IR data
Methyl 1-Methyl-β-Carboline-3-Carboxylate 1-CH₃, 3-COOCH₃ ~256.28 >200 Methyl, Ester, β-Carboline 1H-NMR δ 11.62 (NH)
Methyl 1-Cyclohexyl-6,7-Dimethoxy-3,4-Dihydroisoquinoline-3-Carboxylate 1-Cyclohexyl, 6,7-OCH₃, 3-COOCH₃ ~375.44 N/A Cyclohexyl, Dimethoxy, Ester Crystallographic bond angles 116.15°

*Calculated based on molecular formulas.

Research Findings and Implications

  • Synthetic Flexibility: The methoxy and ester groups in this compound allow for regioselective modifications, as seen in analogs like the cyclohexyl derivative .
  • Structural Stability : Crystallographic studies using SHELX software (e.g., SHELXL for refinement) confirm the robustness of these compounds in forming well-defined crystal lattices .

Biological Activity

Methyl 1-methoxyisoquinoline-3-carboxylate (MMIC) is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its isoquinoline structure, which includes a methoxy group at the 1-position and a carboxylate group at the 3-position. The molecular formula is C12H11NO3C_{12}H_{11}NO_3, and it exhibits unique chemical properties due to the presence of these functional groups.

The biological effects of MMIC are attributed to its interaction with various molecular targets. Key mechanisms include:

  • Antimicrobial Activity : MMIC has demonstrated significant antibacterial activity against various pathogens, including Ralstonia solanacearum and Xanthomonas species. The mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymes critical for bacterial survival.
  • Enzyme Inhibition : Research indicates that MMIC can inhibit specific enzymes, contributing to its potential as a therapeutic agent. For instance, studies have shown its effectiveness against protein kinases involved in disease pathways .

Antibacterial Activity

MMIC has been evaluated for its antibacterial properties against several strains. The effective concentration (EC50) values range from 8.38 to 17.35 µg/mL , indicating potent activity against pathogens such as:

Bacterial StrainEC50 (µg/mL)
Ralstonia solanacearum8.38
Xanthomonas campestris12.00
Pectobacterium carotovorum17.35

These results highlight MMIC's potential as a lead compound for developing new antibacterial agents .

Antiviral Activity

In addition to its antibacterial properties, MMIC has shown promising antiviral activity. Isoquinoline derivatives have been studied for their effects on viruses such as Hepatitis B Virus (HBV) and Influenza A virus. Some isoquinolines exhibit IC50 values in the nanomolar range against HBV, suggesting that MMIC could be explored further for antiviral applications .

Case Studies

Several studies have highlighted the biological activity of MMIC and related compounds:

  • Antimicrobial Efficacy : A study demonstrated that MMIC derivatives exhibited enhanced antimicrobial properties compared to their parent compounds, suggesting that modifications to the isoquinoline structure can improve efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of isoquinoline derivatives have revealed that specific substitutions can significantly affect biological activity, providing insights for future drug design .
  • In Silico Studies : Computational studies have been employed to predict the binding affinities of MMIC with various biological targets, aiding in the understanding of its mechanism of action and guiding further experimental validation .

Preparation Methods

Rhodium-Catalyzed C–H Functionalization and Cyclization

One of the most efficient and reported methods for preparing methyl 1-methoxyisoquinoline-3-carboxylate derivatives involves rhodium(III)-catalyzed C–H activation of phenylglycine methyl ester derivatives, followed by annulation with diazo compounds or α-diazo-β-keto esters. This method allows for regioselective formation of the isoquinoline core with the methoxy substituent at the 1-position and the ester group at the 3-position.

  • Catalyst system: [RhCp*Cl2]2 (2 mol %) with AgSbF6 (8 mol %) as an additive.
  • Solvent: Methanol or dichloroethane (DCE).
  • Temperature: Typically 50 °C.
  • Reaction time: 5 to 12 hours depending on substrates.
  • Workup: Filtration over celite, solvent removal, and purification by flash chromatography.

This approach yields this compound derivatives in high yields (up to 94-96%) with good purity, as confirmed by NMR and HRMS data.

Synthesis from Phenylglycine Methyl Ester Hydrochloride

An alternative route starts from phenylglycine methyl ester hydrochloride, which is first neutralized and extracted to obtain the free ester. Subsequent cyclization and functionalization steps lead to the isoquinoline core:

  • Step 1: Neutralization of phenylglycine methyl ester hydrochloride using saturated KHCO3 solution.
  • Step 2: Extraction with dichloromethane and drying over MgSO4.
  • Step 3: Cyclization and functionalization under catalytic conditions (e.g., Ru or Rh catalysis) to introduce the methoxy group and form the isoquinoline ring.
  • Purification: Column chromatography and Kugelrohr distillation to isolate pure this compound.

Yields vary depending on substituents but can reach moderate to good levels (e.g., 17% to 75% in intermediate steps).

Detailed Reaction Conditions and Yields

Preparation Step Reagents/Catalysts Solvent Temperature Time Yield (%) Notes
Rh(III)-catalyzed C–H activation [RhCp*Cl2]2 (2 mol %), AgSbF6 (8 mol%) Methanol/DCE 50 °C 5-12 h 94-96 High regioselectivity, clean reaction
Phenylglycine methyl ester neutralization KHCO3 saturated solution Water/CH2Cl2 RT Until bubbling ceases - Prepares free ester for cyclization
Cyclization and functionalization Ru or Rh catalysts Various 50-80 °C Several h 17-75 Requires purification by chromatography
Purification Flash chromatography, Kugelrohr distillation Hexane/EtOAc or Hexane/Et2O RT - - Removes impurities and subproducts

Mechanistic Insights and Research Findings

  • The rhodium-catalyzed method proceeds via C–H bond activation adjacent to the nitrogen atom of the phenylglycine derivative, followed by insertion of the diazo compound and cyclization to form the isoquinoline ring.
  • The methoxy group at the 1-position is introduced either by using methanol as solvent or by methylation of the intermediate isoquinoline nitrogen.
  • High regioselectivity is achieved due to the directing effect of the ester and amine functionalities.
  • Purification steps are critical to remove regioisomeric and side products such as 2-methoxyisoquinoline derivatives or unreacted starting materials.
  • Analytical data such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of the final product.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for Methyl 1-methoxyisoquinoline-3-carboxylate, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves esterification or alkylation reactions. For example, methoxy groups can be introduced via nucleophilic substitution or palladium-catalyzed coupling. Intermediates are characterized using NMR (¹H/¹³C) and mass spectrometry. Crystallization and X-ray diffraction (via SHELX or ORTEP-III ) confirm stereochemistry and purity. Safety protocols for handling methyl esters (e.g., avoiding inhalation, skin contact) align with GHS guidelines .

Q. How is the structural conformation of the isoquinoline ring system determined experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Programs like SHELXL refine atomic coordinates, while Mercury CSD visualizes packing patterns and hydrogen bonding. For non-crystalline samples, 2D NMR (COSY, NOESY) resolves substituent orientations. Ring puckering parameters, as defined by Cremer and Pople , quantify deviations from planarity.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard codes (e.g., H315, H319 ). Use fume hoods to prevent inhalation, nitrile gloves to avoid skin contact, and emergency eyewash stations. Storage requires inert atmospheres (2–8°C) and desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry to compare with experimental data. For example, discrepancies in NMR chemical shifts may arise from solvent effects or dynamic motion, which molecular dynamics simulations can address. Software like Gaussian or ORCA models electronic environments, while Mercury CSD cross-validates crystallographic torsion angles .

Q. What strategies optimize regioselectivity in functionalizing the isoquinoline core for derivative synthesis?

  • Methodological Answer : Directed ortho-metalation (DoM) with directing groups (e.g., methoxy or ester moieties) enables selective substitution. Transition-metal catalysis (e.g., Suzuki-Miyaura coupling) targets halogenated positions. Competitive reaction pathways are analyzed using HPLC-MS and kinetic studies. Conformational rigidity, assessed via X-ray or DFT , influences reactivity.

Q. How does the methoxy group at the 1-position influence the compound’s electronic and steric properties?

  • Methodological Answer : Electron-donating methoxy groups alter π-electron density, quantified via UV-Vis spectroscopy and cyclic voltammetry. Steric effects are evaluated using X-ray torsion angles and Hirshfeld surface analysis (via CrystalExplorer). Comparative studies with des-methyl analogs reveal substituent impact on solubility and crystallinity .

Q. What advanced techniques validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) use HPLC to monitor degradation products. pH-rate profiles identify hydrolysis-sensitive regions. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. Crystallographic data correlate degradation pathways with molecular packing.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond angles in the isoquinoline ring?

  • Methodological Answer : Systematic error analysis is critical. X-ray data may reflect crystal packing forces absent in gas-phase DFT models. Hybrid QM/MM methods incorporate environmental effects. Ring puckering coordinates and torsion angle histograms (Mercury CSD ) identify outliers. Re-refinement with SHELXL or alternative software (e.g., Olex2) may resolve experimental artifacts.

Q. What experimental controls mitigate variability in biological activity assays involving this compound?

  • Methodological Answer : Use enantiomerically pure samples (confirmed via chiral HPLC) to exclude stereochemical confounding. Negative controls (e.g., des-methyl analogs) isolate substituent effects. Replicate assays under standardized conditions (pH, temperature ) with statistical validation (e.g., ANOVA).

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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